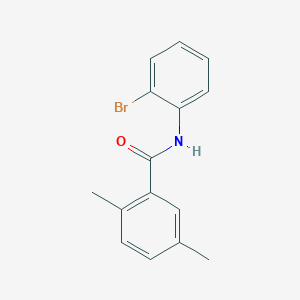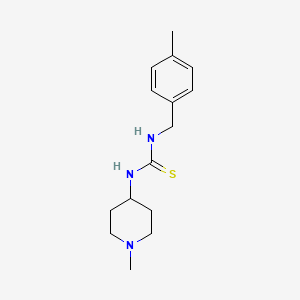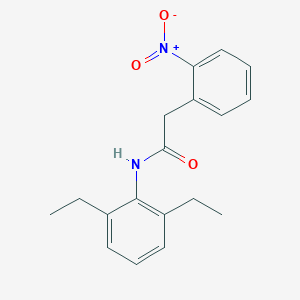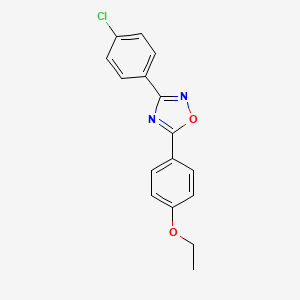
N-(2-furylmethyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-(2-thienyl)acetamide, commonly known as FTA, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. FTA belongs to the class of compounds known as thioacetamides and has been studied for its pharmacological effects on the central nervous system.
作用機序
The mechanism of action of FTA is not fully understood, but it is believed to act on multiple pathways in the brain. FTA has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. FTA also has antioxidant properties, which can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that FTA can improve cognitive function in animal models of Alzheimer's and Parkinson's disease. FTA has also been shown to reduce inflammation in the brain and increase the levels of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One advantage of using FTA in lab experiments is that it has been shown to have low toxicity in animal models. However, FTA is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential side effects.
将来の方向性
There are several future directions for research on FTA. One area of interest is exploring the potential of FTA as a treatment for other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research is investigating the optimal dosage and administration of FTA for therapeutic use. Additionally, more studies are needed to fully understand the mechanism of action of FTA and its effects on different pathways in the brain.
合成法
FTA can be synthesized through a multistep process starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The 2-thiophenyl chloride is then reacted with N-(2-furylmethyl)amine to form FTA.
科学的研究の応用
FTA has been studied for its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that FTA has neuroprotective effects and can improve cognitive function in animal models.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(7-10-4-2-6-15-10)12-8-9-3-1-5-14-9/h1-6H,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQGUYWSYUWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)



![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)

![4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5771534.png)
![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)


![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)